2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one is an organic compound with a complex structure that includes a five-membered ring containing both oxygen and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2,4-trimethyl-1,3-pentanediol with thionyl chloride to form the corresponding chlorinated intermediate. This intermediate is then reacted with 3-oxobutanal in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxathiolanes.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of the oxathiolane ring allows for unique interactions with biological molecules, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4-Trimethyl-1,3-oxathiolane: Lacks the 3-oxobutyl group, resulting in different chemical properties.
4-Methyl-1,3-oxathiolan-5-one: Similar structure but with fewer methyl groups, affecting its reactivity and applications.
Uniqueness
2,2,4-Trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one is unique due to the presence of both the oxathiolane ring and the 3-oxobutyl group
Eigenschaften
CAS-Nummer |
88802-54-4 |
---|---|
Molekularformel |
C10H16O3S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
2,2,4-trimethyl-4-(3-oxobutyl)-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C10H16O3S/c1-7(11)5-6-10(4)8(12)13-9(2,3)14-10/h5-6H2,1-4H3 |
InChI-Schlüssel |
PIWGLKXOHNKRJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1(C(=O)OC(S1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.